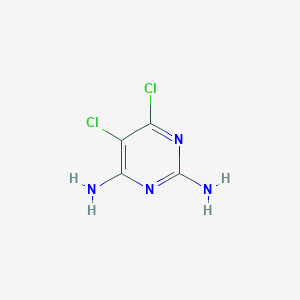

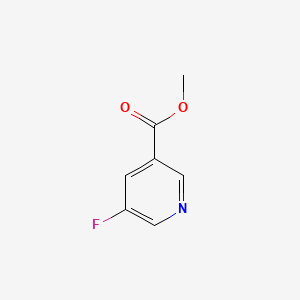

5,6-Dichloropyrimidine-2,4-diamine

Vue d'ensemble

Description

5,6-Dichloropyrimidine-2,4-diamine (DCPD) is a heterocyclic amine compound that has been widely used in scientific research due to its versatile applications and potential therapeutic effects. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its synthesis method and mechanism of action.

Applications De Recherche Scientifique

Étalons de référence pharmaceutiques

5,6-Dichloropyrimidine-2,4-diamine : est utilisé comme étalon de référence dans la recherche pharmaceutique . Il est essentiel pour le développement de méthodes analytiques, la validation des méthodes (AMV) et les applications de contrôle qualité (CQ). Ce composé contribue à garantir la cohérence et la conformité des produits pharmaceutiques avec les directives réglementaires.

Synthèse des composés de la quinazolinone

Ce produit chimique sert de précurseur dans la synthèse des composés de la quinazolinone . Ces composés sont importants car ils agissent comme inhibiteurs de la phosphatidylinositol 3-kinase, une enzyme impliquée dans la croissance et la prolifération cellulaire, ce qui les rend précieux dans la recherche sur le cancer.

Chimie analytique

En chimie analytique, This compound est utilisé pour ses données de caractérisation détaillées conformes aux directives réglementaires . Ses propriétés sont cruciales pour l’analyse précise des substances chimiques et de leurs interactions.

Science des matériaux

Les propriétés chimiques uniques du composé le rendent adapté à la création de matériaux fonctionnels dans la recherche en science des matériaux. Il est utilisé dans le développement de nouveaux matériaux ayant des applications potentielles dans diverses industries.

Recherche agrochimique

This compound : est également appliqué dans le domaine des agrochimiques. Ses dérivés peuvent être utilisés pour développer de nouveaux pesticides ou herbicides, contribuant ainsi à la productivité agricole et à la gestion des ravageurs.

Développement de médicaments

Il joue un rôle dans les premières étapes du développement de médicaments . Son utilisation dans la préparation d’inhibiteurs de kinases est particulièrement importante pour le développement de thérapies ciblées contre des maladies comme le cancer.

Synthèse chimique

En tant que réactif, This compound est impliqué dans divers procédés de synthèse chimique . Il est utilisé pour créer des pyrimidines disubstituées, qui sont précieuses en chimie médicinale.

Recherche biochimique

Enfin, ce composé est important dans la recherche biochimique pour l’étude de l’inhibition enzymatique et des voies de signalisation . Il aide à comprendre les mécanismes moléculaires des maladies et le développement de stratégies thérapeutiques.

Mécanisme D'action

Target of Action

It is known that this compound is used in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors . Phosphatidylinositol 3-kinases play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Mode of Action

It is known that the compound undergoes aromatic nucleophilic substitution reaction products . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Biochemical Pathways

Given its use in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors , it can be inferred that it may affect pathways related to cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Result of Action

Given its use in the preparation of quinazolinone compounds as phosphatidylinositol 3-kinase inhibitors , it can be inferred that it may have effects on cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Analyse Biochimique

Biochemical Properties

5,6-Dichloropyrimidine-2,4-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of phosphatidylinositol 3-kinase. This enzyme is crucial in various cellular processes, including cell growth, proliferation, differentiation, motility, and survival. By inhibiting phosphatidylinositol 3-kinase, this compound can modulate these processes, making it a valuable tool in studying cellular signaling pathways and developing therapeutic agents .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving phosphatidylinositol 3-kinase. This modulation can lead to changes in gene expression and cellular metabolism, affecting cell growth, proliferation, and survival. The compound’s ability to inhibit phosphatidylinositol 3-kinase makes it a potential candidate for cancer research, as this pathway is often dysregulated in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of phosphatidylinositol 3-kinase. This inhibition occurs via binding interactions with the enzyme, preventing its activation and subsequent signaling. The compound’s structure allows it to fit into the active site of phosphatidylinositol 3-kinase, blocking its activity and leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by phosphatidylinositol 3-kinase signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of phosphatidylinositol 3-kinase, resulting in prolonged effects on cell growth and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphatidylinositol 3-kinase without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve significant inhibition of phosphatidylinositol 3-kinase .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a phosphatidylinositol 3-kinase inhibitor. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. By inhibiting phosphatidylinositol 3-kinase, this compound can alter the balance of metabolites and influence cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on phosphatidylinositol 3-kinase. The distribution of this compound within tissues is crucial for its efficacy, as it must reach sufficient concentrations at target sites to be effective .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with phosphatidylinositol 3-kinase. Targeting signals and post-translational modifications may play a role in directing this compound to these locations, ensuring its effective inhibition of the enzyme and subsequent modulation of cellular processes .

Propriétés

IUPAC Name |

5,6-dichloropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNTZVJAJKGYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323206 | |

| Record name | 5,6-dichloropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89033-89-6 | |

| Record name | 5,6-Dichloro-2,4-pyrimidinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089033896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dichloropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DICHLORO-2,4-PYRIMIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4VP7H2FAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

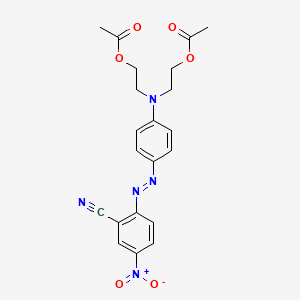

![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)